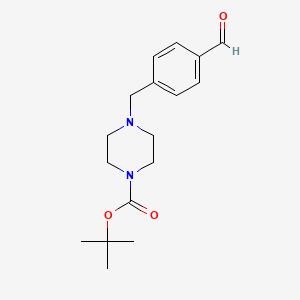

tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate

描述

tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C17H24N2O3 and a molecular weight of 304.39 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.

属性

IUPAC Name |

tert-butyl 4-[(4-formylphenyl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)19-10-8-18(9-11-19)12-14-4-6-15(13-20)7-5-14/h4-7,13H,8-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMXKYTSTYWRBBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383737 | |

| Record name | tert-Butyl 4-[(4-formylphenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844891-09-4 | |

| Record name | 1,1-Dimethylethyl 4-[(4-formylphenyl)methyl]-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844891-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-[(4-formylphenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Nucleophilic Alkylation of Boc-Piperazine

The most common method involves alkylation of N-Boc-piperazine with 4-formylbenzyl bromide or chloride.

Procedure

- Reagents :

- N-Boc-piperazine (1 equiv)

- 4-Formylbenzyl bromide (1.1 equiv)

- Base: K₂CO₃ or Et₃N (2 equiv)

- Solvent: DMF or acetonitrile

- Conditions :

- Temperature: 60–80°C

- Duration: 12–24 hours

- Workup :

- Extraction with ethyl acetate

- Purification via silica gel chromatography (hexane/EtOAc)

- Yield : 70–85%.

Mechanism :

The reaction proceeds via SN2 nucleophilic substitution, where the piperazine nitrogen attacks the electrophilic benzyl halide. The Boc group enhances nitrogen nucleophilicity while preventing over-alkylation.

Reductive Amination

An alternative route employs reductive amination to introduce the formylbenzyl group post-alkylation.

Procedure

- Step 1 : Alkylation of Boc-piperazine with 4-bromobenzyl bromide.

- Step 2 : Oxidation of the bromine substituent to aldehyde using Pd-catalyzed formylation or ozonolysis.

- Yield : 60–75%.

Advantages :

- Avoids handling unstable 4-formylbenzyl halides.

- Enables late-stage functionalization.

Suzuki-Miyaura Coupling

For advanced derivatives, Suzuki coupling introduces the formylbenzyl moiety via boronic esters.

Procedure

- Reagents :

- Boc-piperazine with aryl halide (e.g., 4-bromophenyl)

- 4-Formylphenylboronic acid (1.2 equiv)

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Base: Na₂CO₃

- Conditions :

- Solvent: DME/H₂O (3:1)

- Temperature: 80°C, 6 hours

- Yield : 65–80%.

Industrial-Scale Synthesis

Continuous Flow Processes

To enhance efficiency, industries adopt flow chemistry:

- Reactor Type : Microfluidic tubular reactor

- Residence Time : 20–30 minutes

- Throughput : 1–5 kg/day

- Purity : >99% (HPLC).

Table 1: Comparison of Industrial vs. Laboratory Methods

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Reaction Time | 12–24 hours | 2–4 hours |

| Solvent Consumption | 500 mL/g product | 50 mL/g product |

| Yield | 70–85% | 85–92% |

| Cost per Gram | $120–150 | $40–60 |

Optimization Strategies

Solvent and Base Selection

Catalytic Enhancements

- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) boosts alkylation efficiency in biphasic systems.

- Microwave Assistance : Reduces reaction time to 1–2 hours with 10–15% higher yields.

Analytical Characterization

Key Data :

- ¹H NMR (CDCl₃): δ 9.96 (s, 1H, CHO), 7.80 (d, 2H, ArH), 7.50 (d, 2H, ArH), 3.45 (t, 4H, piperazine), 1.44 (s, 9H, Boc).

- HPLC Purity : >98% (C18 column, acetonitrile/H₂O gradient).

Challenges and Solutions

Over-Alkylation

Boc Deprotection

- Risk : Acidic conditions (e.g., HCl/dioxane) may cleave the Boc group prematurely.

- Mitigation : Employ mild bases (e.g., NaHCO₃) during workup.

化学反应分析

Types of Reactions:

Oxidation: tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are used.

Substitution: Reagents like Grignard reagents or organolithium compounds are employed.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Chemistry: tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules .

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development targeting neurological disorders and cancer .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .

作用机制

The mechanism of action of tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The formyl group allows it to form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This interaction can affect various biochemical pathways, making it a valuable tool in drug discovery and development .

相似化合物的比较

- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate

- tert-Butyl 4-(4-formylphenyl)piperazine-1-carboxylate

- tert-Butyl 4-(4-methylbenzyl)piperazine-1-carboxylate

Comparison: tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and binding properties. Compared to its analogs, it offers greater versatility in chemical modifications and biological interactions, making it a preferred choice in various research applications .

生物活性

tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate, known by its CAS number 844891-09-4, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

- Molecular Formula : C17H24N2O3

- Molecular Weight : 304.39 g/mol

- InChI Key : UMXKYTSTYWRBBK-UHFFFAOYSA-N

- Synonyms : tert-butyl 4-(4-formylphenyl) methyl piperazine-1-carboxylate, among others.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems and various enzymatic pathways. It has been shown to exhibit anxiolytic and antidepressant-like properties , potentially through modulation of serotonergic pathways.

Key Mechanisms:

- Serotonergic Modulation : Research indicates that this compound may influence serotonin receptors, particularly the 5-HT(1A) receptor, which plays a crucial role in mood regulation and anxiety responses .

- Enzyme Inhibition : Similar to other piperazine derivatives, it may inhibit specific enzymes involved in neurotransmitter metabolism, thereby enhancing the availability of serotonin and other neurotransmitters .

The compound has been evaluated for its biochemical properties, which include:

- Stability : It exhibits favorable stability in physiological conditions, which is critical for its potential therapeutic applications.

- Bioavailability : Its lipophilicity contributes to its absorption and distribution within biological systems.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Anxiolytic Effects in Animal Models :

- Antidepressant Activity :

-

Pharmacological Profile Comparison :

The following table summarizes the comparative pharmacological profiles of various piperazine derivatives:

| Compound Name | Anxiolytic Activity | Antidepressant Activity | Mechanism |

|---|---|---|---|

| This compound | Yes | Yes | Serotonergic modulation |

| LQFM104 | Yes | Yes | Serotonergic pathways |

| Other Derivatives | Varies | Varies | Various mechanisms |

常见问题

Q. How is the compound utilized in the development of kinase inhibitors?

- Methodology : The piperazine scaffold serves as a hinge-binding motif in kinase active sites. For Bruton’s tyrosine kinase (BTK) inhibitors, sulfonamide derivatives of tert-butyl piperazine showed IC50 values <100 nM in enzymatic assays. Docking studies revealed hydrogen bonding with catalytic lysine residues .

- Case Study : tert-Butyl 4-((2-oxoindolin-5-yl)sulfonyl)piperazine-1-carboxylate derivatives demonstrated anti-leukemic activity via BTK pathway inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。